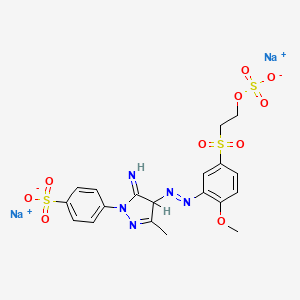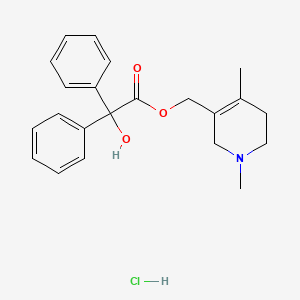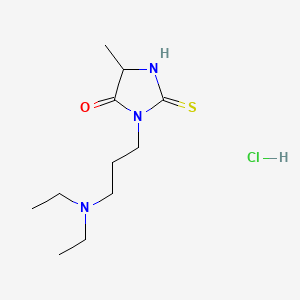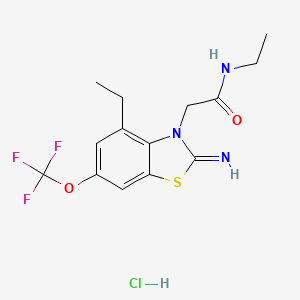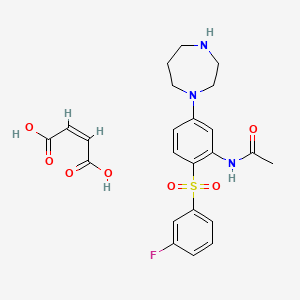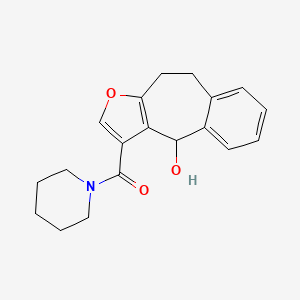
1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine is a complex organic compound with a unique structure that combines a benzo-fused cycloheptafuran ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: A similar compound with a thiophene ring instead of a furan ring.
4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one: Another related compound with a different substitution pattern.
Uniqueness
1-((9,10-Dihydro-4-hydroxy-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)piperidine is unique due to its combination of a benzo-fused cycloheptafuran ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
83494-82-0 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H21NO3/c21-18-14-7-3-2-6-13(14)8-9-16-17(18)15(12-23-16)19(22)20-10-4-1-5-11-20/h2-3,6-7,12,18,21H,1,4-5,8-11H2 |
InChI Key |
YKBOECWDHHDRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC3=C2C(C4=CC=CC=C4CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


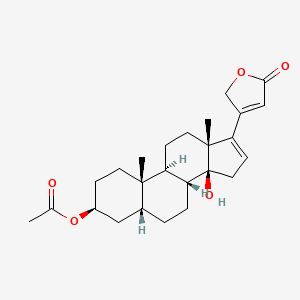
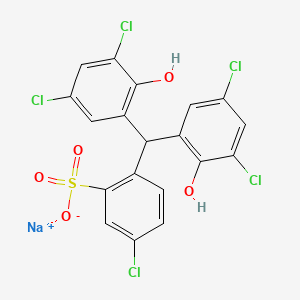
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
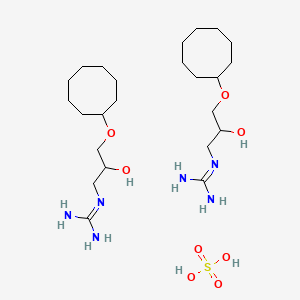



![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
